N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a thiophene ring and a carboxamide group into the xanthone structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the thiophene ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Formation of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate product with an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave heating, improved catalysts, and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group of the xanthone core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules with potential biological activities .
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Medicine: Due to its anti-inflammatory and antioxidant properties, the compound is being explored for its potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .
Industry: The compound can be used in the development of new materials with specific properties, such as light-initiated polymerization agents .
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
- 3-(4-phenylbutoxy)-9H-xanthen-9-one
- Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate
- N-(9-oxo-9H-thioxanthen-2-yl)acrylamide
Comparison: N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the carboxamide group, which confer distinct chemical and biological properties. Compared to other xanthone derivatives, it may exhibit enhanced stability, solubility, and biological activity .
Properties
IUPAC Name |
N-(9-oxoxanthen-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3S/c20-17-12-4-1-2-5-14(12)22-15-10-11(7-8-13(15)17)19-18(21)16-6-3-9-23-16/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRTKMMBZOREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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